Technical Whitepaper: Chemical Properties and Kinase Inhibitory Profiling of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine
Technical Whitepaper: Chemical Properties and Kinase Inhibitory Profiling of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine
Executive Summary
The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a highly specialized heterocyclic organic compound belonging to the 6-alkoxypurine class. In the realm of medicinal chemistry and drug development, 6-alkoxypurines serve as a privileged scaffold for the design of ATP-competitive kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (e.g., CDK1, CDK2) and NIMA-related kinases (e.g., Nek2) 1.
This technical guide dissects the structural rationale, chemical synthesis, and biological evaluation workflows for this molecule. By locking the purine tautomer via N9-methylation and introducing a flexible, hydrophobic allyloxy group at the C6 position, this compound mimics the adenine core of ATP while specifically exploiting the ribose-binding pockets of target kinases 2.
Structural and Physicochemical Profiling
The pharmacological utility of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is deeply rooted in its physicochemical properties. The N9-methyl group acts as a "tautomeric lock." In unsubstituted purines, rapid tautomerization between the N7 and N9 positions introduces an entropic penalty upon target binding 3. Methylation at N9 forces the molecule into a single, stable conformation that perfectly aligns the N1 and N7 nitrogen atoms to act as hydrogen bond acceptors with the kinase hinge region.
Meanwhile, the C6-allyloxy (prop-2-en-1-yloxy) group provides critical hydrophobic contacts. Unlike rigid aromatic substituents, the allyloxy chain possesses three rotatable bonds, allowing it to adaptively fit into the lipophilic cavity near the ribose-binding pocket of enzymes like CDK2 and Nek2 1.
Table 1: Physicochemical Properties
| Property | Quantitative Value / Description | Structural Significance |
| IUPAC Name | 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine | Systematic nomenclature standard |
| Molecular Formula | C9H10N4O | Core purine + alkyl/alkenyl modifications |
| Molecular Weight | 190.20 g/mol | Highly efficient for small-molecule drug design |
| Hydrogen Bond Donors | 0 | N9 methylation removes the typical purine NH donor |
| Hydrogen Bond Acceptors | 5 | N1, N3, N7, and O act as key interaction points |
| Rotatable Bonds | 3 | Allows conformational flexibility in binding pockets |
Chemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The standard precursor is 6-chloro-9-methylpurine.
Causality in Reagent Selection:
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Sodium Hydride (NaH): Allyl alcohol is a weak acid (pKa ~15.5). Using a strong, non-nucleophilic base like NaH ensures complete, irreversible deprotonation to form the highly reactive sodium allyloxide. Weaker bases (e.g., K2CO3) would leave unreacted alcohol, slowing the reaction and reducing yield.
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Anhydrous Conditions: The C6 position of the purine is highly electrophilic. If trace water is present, hydroxide ions will form and outcompete the allyloxide, resulting in the formation of 9-methylhypoxanthine (a dead-end byproduct).
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Elevated Temperature (100°C): The N9-methyl group donates slight electron density into the purine ring via inductive effects, making the C6-chloride slightly less reactive than in an unsubstituted purine. Heating is required to overcome this activation energy barrier 3.
Protocol 1: Step-by-Step Synthesis Workflow
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Nucleophile Generation: Under a strict nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF) or use distilled allyl alcohol directly as the solvent. Slowly add allyl alcohol dropwise at 0°C to control the exothermic evolution of hydrogen gas.
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Electrophile Addition: Dissolve 6-chloro-9-methylpurine (1.0 eq) in a minimal volume of anhydrous solvent and add it dropwise to the sodium allyloxide solution.
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SNAr Reaction: Heat the reaction mixture to 100°C under reflux for 12–20 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC; eluent: 5% MeOH in DCM).
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Quenching (Self-Validation Step): Cool the mixture to room temperature. Carefully neutralize the excess alkoxide by adding glacial acetic acid dropwise until the pH reaches ~7.0. This prevents the degradation of the newly formed ether linkage during workup.
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Isolation: Remove the solvent in vacuo. Resuspend the residue in water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.
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Purification: Purify the crude product via flash column chromatography (silica gel) or recrystallization from water to yield 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine as a crystalline solid.
Step-by-step synthetic workflow for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine via SNAr.
Biological Application: ATP-Competitive Kinase Inhibition
The primary utility of 6-alkoxypurines lies in their ability to act as ATP-competitive inhibitors. Deregulation of kinases like CDK2 (driving aberrant cell cycle progression) and Nek2 (driving centrosome separation and chromosomal instability) are hallmarks of various oncological profiles 4.
When 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine enters the kinase active site:
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Purine Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
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Allyloxy Group: Displaces water molecules in the ribose-binding pocket, providing an entropically favorable hydrophobic interaction 2.
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Methyl Group: Projects into a small hydrophobic specificity pocket, enhancing selectivity against kinases that possess bulkier gatekeeper residues.
ATP-competitive inhibition mechanism of 6-alkoxypurines in kinase ATP-binding pockets.
Experimental Workflow: In Vitro Kinase Profiling
To validate the inhibitory efficacy of this compound, a self-validating radiometric kinase assay is employed.
Causality in Assay Design:
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Magnesium Chloride (MgCl2): Kinases do not bind free ATP; they require the Mg-ATP complex. Mg2+ coordinates the phosphate groups, neutralizing their negative charge and enabling nucleophilic attack by the substrate.
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Pre-incubation: The inhibitor is incubated with the kinase before ATP addition. This allows the compound to reach thermodynamic binding equilibrium without immediate kinetic competition from the high-affinity endogenous ATP ligand.
Protocol 2: Radiometric Kinase Inhibition Assay
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Buffer Preparation: Prepare a kinase reaction buffer containing 60 mM β-glycerophosphate, 30 mM nitrophenyl phosphate, 25 mM MOPS (pH 7.0), 5 mM EGTA, 15 mM MgCl2, and 0.1 mM sodium orthovanadate (to inhibit contaminating phosphatases) 2.
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Inhibitor Dilution: Prepare a 10-point serial dilution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
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Pre-Incubation: Combine the target kinase (e.g., recombinant CDK2/Cyclin A), the specific peptide substrate, and the inhibitor. Incubate at 30°C for 15 minutes.
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Reaction Initiation: Initiate the catalytic reaction by adding a mixture of cold ATP and [γ-32P]ATP.
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Quenching & Filtration: After 30 minutes, terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper, which binds the positively charged peptide substrate. Wash the filters extensively with 0.75% phosphoric acid to remove unreacted [γ-32P]ATP.
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Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the IC50 by plotting the log of inhibitor concentration against normalized percentage inhibition. Include a no-enzyme control (background noise) and a known inhibitor like olomoucine (positive control) to validate the system.
References
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3 Title: WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives. Source: Google Patents. URL:
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[[2]]() Title: WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives (Binding Modes). Source: Google Patents. URL:
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1 Title: Structure-guided design of purine-based probes for selective Nek2 inhibition. Source: NIH / PMC. URL:
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4 Title: 2-Arylamino-6-Ethynylpurines Are Cysteine-Targeting Irreversible Inhibitors of Nek2 Kinase. Source: ResearchGate. URL:
Sources
- 1. Structure-guided design of purine-based probes for selective Nek2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives - Google Patents [patents.google.com]
- 3. WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
